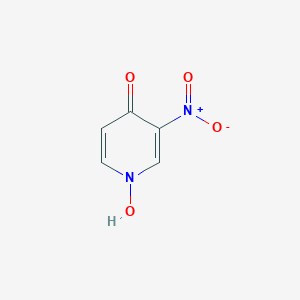

4-Hydroxy-3-nitropyridine N-oxide

Vue d'ensemble

Description

4-Hydroxy-3-nitropyridine N-oxide is an organic solvent that has a number of industrial applications . It is used as a raw material for the production of other chemicals and as a cleaning agent in wastewater treatment plants .

Synthesis Analysis

4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product .Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-nitropyridine N-oxide is C5H4N2O4 . Unfortunately, the specific molecular structure analysis is not available in the search results.Chemical Reactions Analysis

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic .Physical And Chemical Properties Analysis

4-Hydroxy-3-nitropyridine N-oxide is a solid at room temperature . The boiling point is 225-226°C . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Chemical Reactivity and Substitution Reactions

4-Hydroxy-3-nitropyridine N-oxide exhibits interesting chemical reactivity. It undergoes a rapid substitution reaction, where the nitro-group can be replaced by a hydroxyl group when treated with an alkaline solution of hydrogen peroxide in water at temperatures not exceeding 50°C (Hertog & Combe, 2010). This reaction is also applicable to other 4-substituted derivatives of pyridine-N-oxide and 4-nitropyridine. This provides a method for preparing various 4-substituted pyridine-N-oxides and pyridines (Hertog & Combe, 2010).

Photochemical Studies

4-Hydroxy-3-nitropyridine N-oxide has been the subject of extensive photochemical studies. It changes photochemically to 4-hydroxypyridine N-oxide nitrate or 4-hydroxylaminopyridine N-oxide, depending on the reaction conditions. This photochemical reaction proceeds through intermediate species originating from the excited singlet state (Hata, Okutsu, & Tanaka, 1968). Further investigations have revealed detailed insights into the decay kinetics of these photochemical intermediates (Hata, Ono, & Tsuchiya, 1972).

Solvatochromic Indicator

4-Nitropyridine N-oxide, including its 4-hydroxy derivative, can act as a solvatochromic indicator for assessing the hydrogen-bond donor ability of solvents. This is determined by a linear free-energy relationship predominantly dependent on the Kamlet-Taft alpha parameter of the solvent (Lagalante, Jacobson, & Bruno, 1996).

Synthesis and Modification

Facile arylation and alkylation of 4-nitropyridine N-oxides, including 4-hydroxy derivatives, have been achieved through reactions with Grignard reagents. This process is adjustable for site-selective modification, illustrating the molecule's versatility in synthesizing various pyridine compounds (Zhang & Duan, 2011).

Optical and Nonlinear Optics Studies

The molecule has also been studied for its optical nonlinear behavior, especially in second-harmonic generation. Investigations into the crystal and molecular structures of related nitropyridine N-oxides have revealed significant insights into their stability and optical properties (Andreazza et al., 1990).

DNA Interaction Studies

4-Hydroxy-3-nitropyridine N-oxide and its derivatives have also been investigated for their effects on DNA. Specifically, 4-hydroxylaminopyridine 1-oxide, a derivative, has shown inhibitory action on the transforming activity of DNA in Bacillus subtilis, suggesting potential biological interactions (Adachi, Inuzuka, & Tomoeda, 1969).

Safety And Hazards

This compound is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that the continuous flow methodology could be a promising direction for future research and development in the synthesis of similar compounds.

Propriétés

IUPAC Name |

1-hydroxy-3-nitropyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-5-1-2-6(9)3-4(5)7(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIJYPHBWUDRIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285384 | |

| Record name | 4-Hydroxy-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-nitropyridine N-oxide | |

CAS RN |

31872-57-8 | |

| Record name | 31872-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

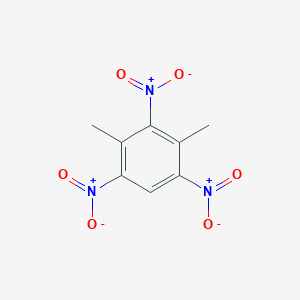

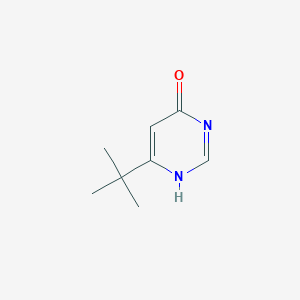

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

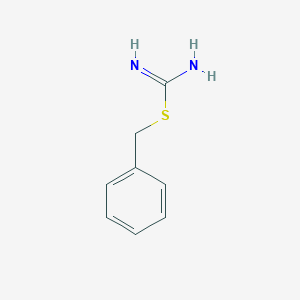

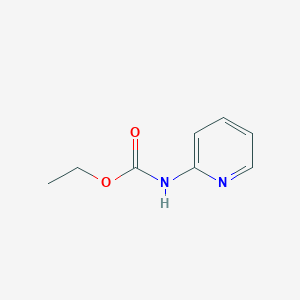

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)